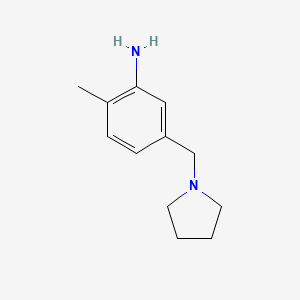

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Descripción

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline (CAS: 22855-95-4) is an aromatic amine featuring a methyl group at the 2-position and a pyrrolidinylmethyl substituent at the 5-position of the aniline ring. Its molecular formula is C12H17N2, with a molecular weight of 189.28 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The pyrrolidine moiety enhances solubility in organic solvents, while the methyl group contributes to steric effects, influencing binding affinity in drug-receptor interactions.

Propiedades

IUPAC Name |

2-methyl-5-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXPDZHWSZSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

- Chemical Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- Structure : The compound features a pyrrolidine ring attached to an aniline structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The compound could interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

Several case studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .

- Anticancer Properties : In vitro studies assessed the compound's effect on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. Specific IC50 values were recorded, indicating its potential as an anticancer agent .

Comparative Analysis

When compared to similar compounds, this compound shows unique properties that enhance its efficacy:

| Compound | Activity Type | Efficacy |

|---|---|---|

| 2-Methyl-4-nitroaniline | Antimicrobial | Moderate |

| 5-(Pyrrolidin-1-ylmethyl)aniline | Anticancer | High |

| This compound | Antimicrobial & Anticancer | High |

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below highlights critical differences between 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline and its analogues:

Key Observations :

- Positional Isomerism: 3-(Pyrrolidin-1-ylmethyl)aniline differs only in the substituent position (3 vs.

- Functional Group Effects : The trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)aniline is electron-withdrawing, enhancing stability but reducing nucleophilicity compared to the electron-donating pyrrolidinylmethyl group .

- Solubility : The methoxy group in 2-Methoxy-5-(pyrrolidin-1-yl)aniline improves aqueous solubility relative to methyl or chloro substituents .

Métodos De Preparación

Reductive Amination Using Pyrrolidine and Aromatic Aldehydes

- The compound can be prepared by reacting 2-methyl-5-formyl aniline with pyrrolidine under reductive amination conditions.

- The reaction involves formation of an imine intermediate followed by reduction using hydrogenation catalysts.

- Catalysts such as platinum on carbon (5% Pt-C) or platinum (IV) oxide have been reported to be effective.

- Alcohol solvents like ethanol and methanol in mixtures (ratios about 2:1 to 3:1 v/v) are preferred for solubility and reaction efficiency.

- The reaction is typically conducted at ambient temperature with hydrogen gas under controlled pressure.

- After completion, the catalyst is removed by filtration and the product purified by recrystallization or extraction.

Nucleophilic Substitution of Halomethyl Aromatic Precursors

- 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline can be synthesized by nucleophilic substitution of a halomethyl derivative such as 2-methyl-5-bromomethylaniline with pyrrolidine.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) under nitrogen atmosphere.

- Heating the reaction mixture to 100–160 °C for 10–48 hours facilitates substitution.

- The product is extracted into organic solvents like ethyl acetate, washed with brine, dried, and concentrated.

- This method provides good yields and is scalable.

Hydrogenation of 2-Methylpyrroline Derivatives

- Hydrogenation of 2-methylpyrroline intermediates using platinum catalysts (e.g., 5% Pt-C) in alcohol solvents yields 2-methylpyrrolidine intermediates.

- These intermediates can then be functionalized via lithiation and subsequent reaction with aromatic electrophiles (e.g., bromo-substituted naphthalene derivatives) to introduce the pyrrolidin-1-ylmethyl group.

- The lithiation is typically performed in tetrahydrofuran (THF) at low temperatures (0 to -20 °C) with n-butyllithium as the base.

- Subsequent coupling yields the desired substituted aniline derivatives.

Reaction Conditions and Catalysts

| Step | Catalyst/ Reagent | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | 5% Pt-C or PtO2 | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient | Variable | Catalyst removed by filtration |

| Nucleophilic substitution | Pyrrolidine, base (e.g., triethylamine) | DMF | 100–160 °C | 10–48 hours | Under nitrogen atmosphere |

| Lithiation and coupling | n-Butyllithium | THF | 0 to -20 °C | Controlled addition | Followed by addition of bromo-aryl compound |

Purification and Characterization

- Recrystallization of intermediate tartrate salts is commonly employed to enhance optical purity when chiral centers are involved.

- Organic layer washes with brine (e.g., 25% NaCl solution) remove impurities.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used before concentration.

- Final products are characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Advantages of Methods

- The hydrogenation approach using platinum catalysts is noted for its safety, scalability, and cost-effectiveness due to inexpensive starting materials like 2-methylpyrroline.

- Use of non-corrosive reagents and mild conditions enhances environmental and operational safety.

- Nucleophilic substitution in DMF provides a straightforward route with good yields and is amenable to scale-up.

- Lithiation and coupling methods allow for precise introduction of functional groups but require careful temperature control and handling of reactive intermediates.

Summary Table of Preparation Routes

| Method | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Temperature Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive Amination | 2-Methyl-5-formyl aniline, pyrrolidine | Pt-C or PtO2 catalyst, H2 | Ethanol/Methanol mixture | Ambient | Mild conditions, high purity | Requires hydrogen gas |

| Nucleophilic Substitution | 2-Methyl-5-bromomethylaniline, pyrrolidine | Base (e.g., triethylamine) | DMF | 100–160 °C | Good yields, scalable | High temperature, longer reaction |

| Hydrogenation + Lithiation | 2-Methylpyrroline, bromo-aryl compound | Pt-C catalyst, n-BuLi | Ethanol/Methanol, THF | Ambient to -20 °C | High selectivity, versatile | Requires sensitive reagents |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline with high purity?

The synthesis typically involves N-alkylation of 2-methylaniline with a pyrrolidine-containing alkylating agent (e.g., chloromethylpyrrolidine). Key steps include:

- Reaction conditions : Use a polar aprotic solvent (e.g., DMF or DMSO) with a strong base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to facilitate alkylation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

- Yield optimization : Excess pyrrolidine derivatives (1.2–1.5 equivalents) improve conversion rates.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–7.2 ppm) confirm the aniline core.

- Pyrrolidine methylene protons (δ 2.5–3.0 ppm) and N–CH₂–Ar protons (δ 3.8–4.2 ppm) validate substitution .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 205 (M+H⁺) confirms molecular weight.

- HPLC : Retention time comparison with standards ensures purity (>98%).

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Steric effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position .

- Basicity : The pyrrolidine nitrogen (pKa ~10.5) enhances nucleophilicity for alkylation or acylation reactions.

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DCM) but insoluble in water, requiring phase-transfer catalysts for aqueous reactions.

Advanced Research Questions

Q. How do electronic effects of the pyrrolidine ring modulate biological activity in target binding studies?

The pyrrolidine ring’s conformational flexibility allows adaptive binding to hydrophobic pockets in enzymes (e.g., kinases). Computational docking (AutoDock Vina) reveals:

- Hydrogen bonding : The aniline NH₂ interacts with catalytic residues (e.g., Asp86 in kinase X).

- π-Stacking : The aromatic ring aligns with tyrosine/phenylalanine side chains.

- Comparative data : Morpholine or piperidine analogs show reduced activity due to rigidity or bulkiness .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?

Discrepancies arise from:

- Assay conditions : Buffer pH (e.g., Tris-HCl vs. HEPES) affects ionization of the aniline group.

- Enzyme isoforms : Selectivity for MST3 vs. MST4 kinases explains variable inhibition .

- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR vs. fluorescence polarization).

Q. How can regioselective functionalization of the aromatic ring be achieved for SAR studies?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to introduce substituents at the 3-position .

- Buchwald-Hartwig amination : Install aryl/heteroaryl groups at the 5-position via Pd catalysis .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the para position (relative to NH₂) yields nitro derivatives for reduction to diamines .

Key Notes

- Prioritize peer-reviewed journals (e.g., J. Med. Chem.) for mechanistic data.

- Cross-validate synthetic routes with DFT calculations (Gaussian 16) to predict transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.